molecular formula C19H20N2O3S B2422800 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea CAS No. 2097873-14-6

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea

Cat. No.: B2422800
CAS No.: 2097873-14-6
M. Wt: 356.44
InChI Key: PCERAZHLHIYCEZ-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and phenoxyethyl groups

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(20-9-11-23-16-5-2-1-3-6-16)21-13-17(15-8-12-25-14-15)18-7-4-10-24-18/h1-8,10,12,14,17H,9,11,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCERAZHLHIYCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. The key steps include the formation of the furan and thiophene rings, followed by their coupling with the phenoxyethyl group and subsequent urea formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Dihydrofuran and dihydrothiophene derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea can be classified into several categories:

Antimicrobial Activity

Research has shown that compounds containing thiophene and furan moieties exhibit significant antimicrobial properties. Studies indicate that derivatives of this compound have been tested against various bacterial strains and fungi, demonstrating promising inhibition of growth.

Antioxidant Activity

The furan and thiophene rings are known for their antioxidant properties. Compounds similar to this one have been found to scavenge free radicals, reducing oxidative stress in biological systems.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Anticancer Potential

Preliminary studies indicate that the compound may induce cytotoxic effects on cancer cell lines through apoptosis mechanisms, making it a candidate for further development in anticancer therapies.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Anti-inflammatoryReduction of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Urease Inhibition Study

A study investigated the urease inhibitory activity of various thiourea derivatives, including those structurally related to our compound. Results showed enhanced inhibitory effects compared to standard urease inhibitors, suggesting potential applications in treating conditions such as kidney stones and peptic ulcers.

Antioxidant Efficacy Evaluation

In a comparative study against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the health benefits associated with antioxidant-rich compounds derived from this class.

Cytotoxicity Assessment

Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea is unique due to its combination of furan, thiophene, and phenoxyethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea is an organic compound characterized by a complex structure that incorporates furan and thiophene rings along with a phenoxyethyl group. This unique combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, with a molecular weight of 342.41 g/mol. The structural features include:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Urea moiety : Contributes to the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of intermediates : Synthesis of furan and thiophene derivatives.
  • Coupling reactions : The furan and thiophene intermediates are coupled with urea derivatives.
  • Final product formation : The final compound is obtained through amidation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing urea and thiourea functionalities have shown effectiveness against various pathogens, including fungi and bacteria. Specifically, compounds derived from thiourea have demonstrated antifungal activity against plant pathogens like Phomopis species .

CompoundPathogenActivity
1bPhomopis obscuransGood antifungal activity
1cP. viticolaModerate antifungal activity
3dAedes aegypti larvaeLD50 = 67.9 ppm

Cytotoxicity and Anti-inflammatory Activity

In studies involving cytotoxicity assessments, compounds similar to this compound were evaluated against human cell lines. Notably, no significant cytotoxic effects were observed in mammalian kidney cells (Vero and LLC-PK) at concentrations up to 25 µg/mL . Moreover, anti-inflammatory activity was assessed using NF-κB dependent transcription assays, where no significant inhibition was noted .

Case Studies

Several studies have explored the biological activities of urea derivatives:

  • Antifungal Study : A series of substituted urea derivatives were synthesized and tested for antifungal properties against various plant pathogens. Compounds demonstrated varying degrees of activity, with some showing selective efficacy against specific fungal strains .
  • Larvicidal Activity : In larvicidal assays against Aedes aegypti, certain urea derivatives exhibited potent activity, indicating potential applications in vector control strategies for mosquito-borne diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves coupling isocyanates with amines. For example, 2-phenoxyethyl isocyanate can react with a substituted amine precursor (e.g., 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine) in inert solvents like dichloromethane or toluene under reflux. A base such as triethylamine is added to neutralize HCl byproducts . Catalytic methods, such as ruthenium-mediated C3 alkylation of furan/thiophene rings, may also be employed to introduce substituents, requiring precise temperature control (e.g., 80–100°C) and nitrogen atmospheres to prevent side reactions . Yield optimization hinges on stoichiometric ratios (1:1.2 isocyanate:amine), solvent polarity, and reaction time (12–24 hours).

Q. How can the molecular structure of this urea derivative be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., urea NH peaks at δ 6.5–7.5 ppm) and aromatic signals from furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.8 ppm). IR confirms the urea carbonyl stretch (~1640–1680 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation. For example, analogous urea derivatives have been resolved with R-factors < 0.05, revealing bond angles and dihedral distortions caused by steric hindrance between heterocyclic groups .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies in spectroscopic data versus computational modeling predictions for this compound?

  • Methodology : Apply a Design of Experiments (DoE) framework to systematically vary synthesis parameters (e.g., solvent, temperature) and compare experimental NMR/IR results with density functional theory (DFT) calculations. For instance, conflicting NOESY correlations and DFT-predicted conformers can be resolved by analyzing solvent effects on molecular dynamics . Statistical tools like partial least squares regression help identify variables contributing to discrepancies.

Q. What strategies are effective for functionalizing the furan and thiophene moieties to modulate the compound's electronic properties?

  • Methodology :

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) via Friedel-Crafts acylation on the furan ring, using AlCl3_3 as a catalyst in dichloroethane at 0°C .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions on brominated thiophene derivatives, using Pd(PPh3_3)4_4 and aryl boronic acids in THF/water (3:1) at 60°C . Monitor electronic effects via cyclic voltammetry (e.g., shifts in oxidation potentials of thiophene from ~1.2 V to 1.5 V).

Q. How does the presence of both furan and thiophene rings influence the compound's supramolecular interactions, and how can these be analyzed?

  • Methodology :

  • X-ray Diffraction : Analyze packing motifs (e.g., π-π stacking between thiophene and phenyl groups, with interplanar distances of 3.4–3.6 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···O interactions between thiophene and urea carbonyl, contributing 8–12% of total contacts) .
  • Solubility Studies : Measure logP values to assess hydrophobicity changes induced by heterocyclic substituents, using shake-flask methods in octanol/water.

Data Contradiction Analysis

Q. How should researchers resolve conflicting data between HPLC purity assays and mass spectrometry (MS) results?

  • Methodology :

  • HPLC-MS Coupling : Use hyphenated techniques to correlate retention times with m/z signals. For example, a peak at tR_R = 12.3 min with [M+H]+^+ = 413.2 may indicate a urea derivative, while a co-eluting impurity at m/z 385.1 suggests dealkylation.
  • Spiking Experiments : Add synthesized impurity standards to confirm MS fragmentation pathways.

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